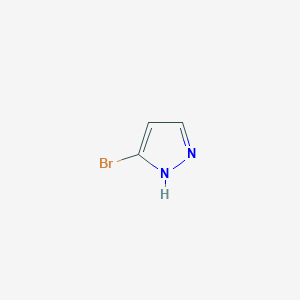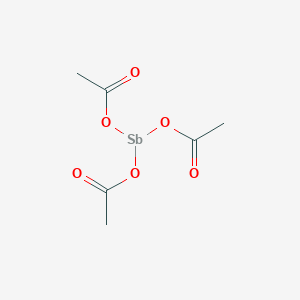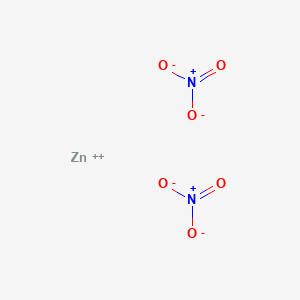
Chromium potassium sulfate dodecahydrate
Übersicht
Beschreibung
Chromium potassium sulfate dodecahydrate, also known as potassium chromium sulfate dodecahydrate or chrome alum, is a chemical compound with the formula KCr(SO₄)₂·12H₂O. It is a double sulfate of potassium and chromium and is commonly found in its dodecahydrate form. This compound appears as dark purple crystals and is known for its use in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chromium potassium sulfate dodecahydrate can be synthesized through the reduction of potassium dichromate in the presence of sulfuric acid. The reaction typically involves the use of sulfur dioxide as the reducing agent. The process is carried out at temperatures below 40°C to ensure the formation of the desired product .
[ \text{K}_2\text{Cr}_2\text{O}_7 + 3\text{SO}_2 + H_2\text{SO}_4 + 23H_2\text{O} \rightarrow 2\text{KCr(SO}_4\text{)}_2\cdot12H_2\text{O} ]
Alternatively, chromic potassium sulfate dodecahydrate can be produced from ferrochromium alloys dissolved in sulfuric acid. After the precipitation of ferrous sulfate, the addition of potassium sulfate leads to the crystallization of chrome alum .
Industrial Production Methods
In industrial settings, the production of chromic potassium sulfate dodecahydrate follows similar synthetic routes but on a larger scale. The use of concentrated aqueous solutions and controlled reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Chromium potassium sulfate dodecahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The chromium(III) ion in the compound can participate in redox reactions, where it can be oxidized to chromium(VI) or reduced to chromium(II).
Substitution Reactions: The sulfate ions in the compound can be substituted by other anions in solution, leading to the formation of different chromium salts.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents to convert chromium(III) to chromium(VI).
Reduction: Sulfur dioxide or sodium borohydride can be used as reducing agents to convert chromium(III) to chromium(II).
Major Products Formed
Oxidation: Chromium(VI) compounds such as potassium dichromate.
Reduction: Chromium(II) compounds such as chromium(II) sulfate.
Wissenschaftliche Forschungsanwendungen
Chromium potassium sulfate dodecahydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of chromic potassium sulfate dodecahydrate involves the interaction of chromium(III) ions with various molecular targets. Chromium(III) ions can form complexes with proteins and nucleic acids, affecting their structure and function. In biological systems, chromium(III) is known to play a role in glucose and lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromium(III) sulfate: A simpler chromium salt used in similar applications but without the potassium component.
Potassium aluminum sulfate (alum): A double sulfate of potassium and aluminum with similar properties and uses in water purification and as a mordant.
Uniqueness
Chromium potassium sulfate dodecahydrate is unique due to its specific combination of potassium and chromium ions, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its solubility in water make it particularly useful in various industrial and research applications .
Eigenschaften
IUPAC Name |
potassium;chromium(3+);disulfate;dodecahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.K.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;;2*(H2,1,2,3,4);12*1H2/q+3;+1;;;;;;;;;;;;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVHBEKVAITXHW-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH24KO20S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10141-00-1 (Parent), 16065-83-1 (Parent) | |
| Record name | Potassium chromium alum dodecahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007788990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90228493 | |
| Record name | Potassium chromium alum dodecahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Violet-red to black crystals; Solutions turn green when heated; [CHEMINFO] Soluble in water; [Alfa Aesar] | |
| Record name | Chromium potassium sulfate dodecahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2509 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7788-99-0 | |
| Record name | Potassium chromium alum dodecahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007788990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium chromium alum dodecahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid, chromium(3+) potassium salt (2:1:1), dodecahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMIC POTASSIUM SULFATE DODECAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H54D055WX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you explain the use of halocarbon oils in spectroscopic studies of inorganic compounds like Chromium(III) potassium sulfate dodecahydrate?
A: Halocarbon oils are useful in spectroscopic studies of inorganic compounds like Chromium(III) potassium sulfate dodecahydrate due to their unique properties. [] They exhibit a flat and featureless absorption spectrum in the near-infrared and visible regions (5000-32,000 cm−1), making them ideal for studying the absorption characteristics of the dispersed solid without interference. Additionally, these oils are inert to a wide range of inorganic substances at room temperature, ensuring the sample's integrity during analysis. Using a halocarbon oil mull reduces light scattering, particularly with more viscous oils, allowing for clearer and more accurate spectral measurements. []
Q2: What are some examples of how the halocarbon oil mull technique has been applied to study inorganic materials?
A: The research article highlights the application of the halocarbon oil mull technique with examples like Chromium(III) potassium sulfate dodecahydrate, nickel(II) hydroxide, and silicotungstic acid. [] By dispersing these compounds in halocarbon oil, researchers can obtain clearer transmission spectra in the near-infrared and visible regions, allowing for the investigation of their unique spectral properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B147850.png)

![[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;platinum(2+);tetrachloride](/img/structure/B147853.png)
![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)

![7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine](/img/structure/B147861.png)





